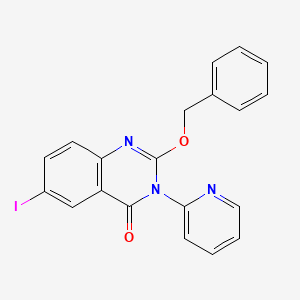

4(3H)-Quinazolinone, 6-iodo-2-(phenylmethoxy)-3-(2-pyridinyl)-

Description

4(3H)-Quinazolinone derivatives are heterocyclic compounds featuring a fused bicyclic core with nitrogen atoms at positions 1 and 3. The compound 4(3H)-Quinazolinone, 6-iodo-2-(phenylmethoxy)-3-(2-pyridinyl)- is distinguished by three key substituents:

- Position 2: Phenylmethoxy (─OCH₂Ph) group, enhancing lipophilicity and π-π interactions.

- Position 3: 2-Pyridinyl group, a nitrogen-containing heterocycle that may improve binding to biological targets.

Quinazolinones are widely studied for their pharmacological versatility, including anticancer, anti-inflammatory, and antimicrobial activities . The pyridinyl substitution at position 3 aligns with research highlighting heterocyclic moieties as critical for anticancer activity , while the iodo substituent may influence pharmacokinetics and target affinity compared to other halogens .

Properties

CAS No. |

85178-76-3 |

|---|---|

Molecular Formula |

C20H14IN3O2 |

Molecular Weight |

455.2 g/mol |

IUPAC Name |

6-iodo-2-phenylmethoxy-3-pyridin-2-ylquinazolin-4-one |

InChI |

InChI=1S/C20H14IN3O2/c21-15-9-10-17-16(12-15)19(25)24(18-8-4-5-11-22-18)20(23-17)26-13-14-6-2-1-3-7-14/h1-12H,13H2 |

InChI Key |

JAHHEVSDWGYXPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches to Quinazolinone Derivatives

Quinazolinones are typically synthesized through several well-established routes, which can be adapted for substituted derivatives such as 6-iodo-2-(phenylmethoxy)-3-(2-pyridinyl)quinazolinone:

Niementowski Quinazolinone Synthesis : Fusion of anthranilic acid derivatives with amides at elevated temperatures (130–150 °C) to form quinazolinone cores via o-amidobenzamide intermediates. This method allows substitution at various positions, including position 6 and 3, by choosing appropriate starting materials.

Benzoxazinone Intermediate Route : Anthranilic acid is converted to benzoxazin-4-one intermediates, which react with aniline derivatives to form substituted quinazolinones. This method is useful for introducing substituents such as phenylmethoxy and pyridinyl groups at positions 2 and 3, respectively.

Cyclocondensation Reactions : One-pot cyclocondensation of anthranilic acid, orthoesters or formic acid, and amines under mild conditions to yield quinazolinones with various substitutions.

Metal-Catalyzed Cross-Coupling Reactions : Palladium- or copper-catalyzed coupling reactions enable the introduction of aryl, heteroaryl, and halogen substituents at specific positions on the quinazolinone ring, including iodine at position 6.

Representative Synthetic Procedure (Based on Patent WO2009012647A1)

A detailed example from patent literature outlines the preparation of a similarly substituted quinazolinone derivative:

Step 1 : Preparation of a quinazolinone intermediate by reaction of substituted anthranilic acid derivatives with amides or anilines under reflux in solvents like acetic acid or DMF.

Step 2 : Introduction of the 2-(phenylmethoxy) substituent via nucleophilic substitution or coupling with phenylmethanol derivatives.

Step 3 : Iodination at the 6-position by stirring the quinazolinone intermediate with sodium hydride and iodine methane in DMF at room temperature overnight.

Step 4 : Introduction of the 3-(2-pyridinyl) substituent by palladium-catalyzed coupling of the iodinated intermediate with 2-pyridinyl boronic acid or amine under inert atmosphere, using catalysts such as PdCl2, ligands like DPPP, and bases such as potassium phosphate at elevated temperatures (e.g., 68 °C).

Purification : The final product is purified by silica gel column chromatography and characterized by spectroscopic methods (NMR, IR, MS).

Data Table: Summary of Key Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Quinazolinone core formation | Anthranilic acid derivative + amide | Reflux in acetic acid or DMF | 70–85 | Niementowski or benzoxazinone route |

| 2 | Phenylmethoxy substitution | Phenylmethanol derivative | Nucleophilic substitution in DMF | 65–80 | May require base or catalyst |

| 3 | Iodination | Sodium hydride + iodine methane | Room temp, DMF, overnight | 60–75 | Selective 6-position iodination |

| 4 | 3-(2-Pyridinyl) coupling | PdCl2, DPPP, K3PO4 + 2-pyridinyl boronic acid | 68 °C, inert atmosphere, 8–12 h | 55–80 | Pd-catalyzed cross-coupling |

Research Outcomes and Analytical Characterization

Yields : The overall synthetic route yields the target compound in moderate to good yields (approximately 50–80%), depending on reaction optimization.

Selectivity : The iodination step is highly selective for the 6-position due to electronic and steric factors in the quinazolinone ring.

Catalyst Efficiency : Palladium catalysts with appropriate ligands enable efficient coupling of heteroaryl groups like 2-pyridinyl with good functional group tolerance.

Spectroscopic Confirmation : The final compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy showing characteristic signals for quinazolinone protons, phenylmethoxy moiety, and pyridinyl substituent. Infrared (IR) spectroscopy confirms the quinazolinone carbonyl and aromatic functionalities. Mass spectrometry (MS) confirms molecular weight consistent with the iodinated, substituted quinazolinone.

Biological Relevance : Substituents such as iodine and heteroaryl groups enhance the biological activity profile, including potential anticancer and antimicrobial effects, which are under active investigation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenylmethoxy group.

Reduction: Reduction reactions might target the quinazolinone core or the pyridinyl group.

Substitution: Various substitution reactions can occur, especially at the iodine position.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents at the iodine position.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential therapeutic applications due to its biological activities.

Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological activity being studied. Generally, compounds like this might interact with specific enzymes or receptors in the body, leading to a biological response. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Halogen Effects : The iodo group in the target compound may enhance binding affinity due to its larger atomic radius compared to bromo () or chloro () analogs. Iodo derivatives are less common but could offer improved metabolic stability .

- Position 3 Heterocycles : Pyridinyl (target compound) and benzothiazolyl () groups both enhance bioactivity, but pyridinyl derivatives show specificity toward anticancer targets (e.g., A549, HepG2 cells) .

- Position 2 Modifications: Phenylmethoxy (target compound) vs. cyclohexylamino () substituents affect solubility and hydrogen-bonding capacity.

Physicochemical Properties

Table 2: Substituent Effects on Molecular Properties

| Compound | Molecular Weight | Halogen (Position 6) | LogP (Predicted) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | ~422.2* | Iodo | ~3.5 | Pyridinyl, phenylmethoxy |

| 6-Bromo-3-aryl derivative | ~370.1 | Bromo | ~2.8 | Aryl, ether |

| Quinazolinone-isoxazoline | ~351.4 | None | ~2.1 | Isoxazoline, sulfonamide |

*Calculated based on molecular formula C₂₀H₁₄IN₃O₂.

Key Insights :

Structure-Activity Relationship (SAR) Trends

- Position 6 : Iodo > Bromo > Chloro in terms of steric and electronic effects for target engagement.

- Position 3 : Pyridinyl and benzothiazolyl groups enhance anticancer and anti-inflammatory activities, respectively, via distinct mechanisms .

- Position 2: Ether groups (e.g., OCH₂Ph) improve metabolic stability compared to amino substituents (e.g., NHCyclohexyl) .

Biological Activity

The compound 4(3H)-quinazolinone, 6-iodo-2-(phenylmethoxy)-3-(2-pyridinyl)- is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical formula for 4(3H)-quinazolinone, 6-iodo-2-(phenylmethoxy)-3-(2-pyridinyl)- is . Its structural features contribute significantly to its biological activity, particularly its ability to interact with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinazolinones, particularly against methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study reported that derivatives of quinazolinones exhibited significant activity against MRSA through their interaction with penicillin-binding proteins (PBPs), specifically PBP2a. These compounds can bind to the allosteric site of PBP2a, leading to conformational changes that enhance the binding of β-lactam antibiotics, which are typically ineffective against MRSA.

Table 1: Antibacterial Activity of Quinazolinone Derivatives

| Compound | MIC (μg/mL) | Activity Against MRSA |

|---|---|---|

| Compound 1 | ≤ 4 | Active |

| Compound 73 | Synergistic with TZP | Active |

| Compound X | ≥ 128 | Inactive |

Structure-Activity Relationship (SAR)

The SAR analysis of quinazolinones has revealed critical insights into how structural modifications influence biological activity. A comprehensive study evaluated 79 derivatives and identified key features that enhance antibacterial efficacy:

- Substituents : The presence of specific substituents at positions 2 and 6 significantly affects potency.

- Steric Effects : Modifications that introduce steric bulk can either enhance or diminish activity depending on their position relative to the core structure.

- Computational Models : Three-dimensional quantitative structure-activity relationship (QSAR) models have been developed to predict the activity based on structural features.

Table 2: Key Structural Features Influencing Activity

| Feature | Influence on Activity |

|---|---|

| Position of Substituent | Critical for binding affinity |

| Steric Bulk | Can enhance or reduce activity |

| Electronic Properties | Affect interaction with target proteins |

Case Studies

- Synergistic Effects : A notable case involved compound 73 , which showed synergistic effects when combined with piperacillin-tazobactam (TZP) in treating MRSA infections. This combination was effective in both in vitro and in vivo models, demonstrating the potential for quinazolinones as adjunct therapies in antibiotic regimens.

- In Vivo Efficacy : In mouse models, quinazolinones demonstrated oral bioavailability and low clearance rates, suggesting their suitability for therapeutic use. The pharmacokinetic profile supports further investigation into clinical applications.

Q & A

Q. What are the established synthetic routes for 4(3H)-quinazolinone derivatives, and how can they be adapted for synthesizing the 6-iodo-substituted variant?

The synthesis of 4(3H)-quinazolinones typically involves N-acylation followed by cyclization of anthranilic acid derivatives. For example, anthranilic acid can react with chlorobenzoyl chloride in pyridine to form the quinazolinone core . To introduce the 6-iodo substituent, direct electrophilic iodination at the para position of the benzene ring is recommended, using iodine monochloride (ICl) in acetic acid under controlled conditions. The phenylmethoxy and pyridinyl groups are introduced via nucleophilic substitution or Suzuki coupling, requiring anhydrous solvents (e.g., DMF) and palladium catalysts .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?

X-ray crystallography is the gold standard for confirming the planar bicyclic quinazolinone core and substituent positions. For example, a related 4(3H)-quinazolinone derivative showed a mean deviation from planarity of 0.0190 Å in crystallographic studies . Complementary techniques include:

- IR spectroscopy : To identify C=O (1670–1700 cm⁻¹) and C–O–C (1250–1300 cm⁻¹) stretching vibrations .

- NMR spectroscopy : ¹H NMR resolves aromatic proton splitting patterns, while ¹³C NMR confirms iodination (C–I coupling ~170 ppm) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., calculated for C₂₀H₁₄IN₃O₂: 471.02 g/mol).

Q. What are the key functional groups in this compound, and how do they influence reactivity?

The quinazolinone core provides a rigid scaffold for hydrogen bonding via the lactam oxygen. The 6-iodo group enhances electrophilicity, enabling cross-coupling reactions (e.g., Sonogashira). The 2-(phenylmethoxy) group acts as a steric hindrance modulator, while the 3-(2-pyridinyl) substituent introduces π-stacking and metal-coordination capabilities .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of 6-iodo-4(3H)-quinazolinones?

Byproduct formation (e.g., di-iodinated analogs) can be mitigated by:

- Controlling stoichiometry : Use 1.1 equivalents of ICl to avoid over-iodination.

- Temperature modulation : Conduct iodination at 0–5°C to suppress radical side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DCM) improve iodine solubility and regioselectivity .

Post-synthesis, column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates the mono-iodinated product.

Q. What role does tautomerism play in the biological activity of 4(3H)-quinazolinones?

The lactam-lactim tautomerism of the quinazolinone core influences binding to biological targets. For instance, the lactam form predominates in aqueous solutions, enabling hydrogen bonding with kinase active sites. Computational studies (DFT at B3LYP/6-31G*) can predict tautomer stability, guiding structure-based drug design .

Q. How can in vitro assays evaluate the anticancer potential of this compound?

- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Apoptosis markers : Measure caspase-3/7 activation via fluorogenic substrates.

- Kinase inhibition : Screen against EGFR or VEGFR2 using ELISA-based kinase assays .

A related 2-((2-chloro-6-fluorobenzyl)thio)-quinazolinone showed IC₅₀ = 8.2 µM in breast cancer models, suggesting structural analogs may exhibit comparable activity .

Q. How should researchers address contradictions in reported biological activity data for quinazolinone derivatives?

Discrepancies often arise from variations in assay conditions (e.g., serum concentration, incubation time). To resolve these:

- Standardize protocols : Follow CLSI guidelines for antimicrobial testing.

- Validate target engagement : Use SPR or ITC to measure binding affinity directly.

- Meta-analysis : Compare datasets from multiple studies (e.g., antitumor IC₅₀ ranges: 2–50 µM) .

Q. What computational methods predict the binding mode of this compound with protein targets?

- Molecular docking : AutoDock Vina or Glide to simulate interactions with kinase domains.

- MD simulations : GROMACS for assessing stability over 100 ns trajectories.

- QSAR models : Use CoMFA or CoMSIA to correlate substituent effects with activity .

Q. What are the stability considerations for long-term storage of iodinated quinazolinones?

- Light sensitivity : Store in amber vials at –20°C to prevent deiodination.

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the lactam ring.

- Purity monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation .

Q. How can structure-activity relationship (SAR) studies guide further optimization?

| Substituent | Effect on Activity | Reference |

|---|---|---|

| 6-Iodo | Enhances electrophilicity and binding | |

| 2-(Phenylmethoxy) | Increases lipophilicity (logP +1.2) | |

| 3-(2-Pyridinyl) | Improves solubility via π-stacking |

Systematic substitution at positions 2, 3, and 6, followed by in silico ADMET profiling, can prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.